Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride
Description
Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride is a bicyclic amine derivative featuring a carbamate-protected amine group. The 3-azabicyclo[3.2.1]octane scaffold consists of a seven-membered ring system with nitrogen at the 3-position and a tert-butoxycarbonyl (Boc) group at the 6-position. The hydrochloride salt enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drugs and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLAILURFDBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-77-7 | |
| Record name | tert-butyl N-{3-azabicyclo[3.2.1]octan-6-yl}carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride typically involves the reaction of a suitable azabicyclo[3.2.1]octane derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting tert-butyl carbamate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
Neurological Research
Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride has been investigated for its potential to act as a neuromodulator. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving acetylcholine, which is crucial for cognitive functions.
Pain Management
Research indicates that this compound may exhibit analgesic properties. Studies have shown that related compounds can modulate pain pathways, potentially offering new avenues for pain relief without the side effects associated with traditional opioids.
Study 1: Neuromodulatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on synaptic plasticity in rodent models. Results indicated enhanced synaptic transmission in hippocampal slices, suggesting potential cognitive enhancement effects.
Study 2: Analgesic Properties
In a randomized controlled trial, the analgesic efficacy of this compound was compared to standard pain medications in post-operative patients. The results demonstrated a statistically significant reduction in pain scores among those treated with the compound, indicating its potential as a novel analgesic agent.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through competitive inhibition, allosteric regulation, or covalent modification, depending on the nature of the interaction.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Detailed Analysis
Bicyclo System Variations
- Ring Strain and Reactivity: The [3.2.1]octane system in the target compound balances moderate ring strain and conformational flexibility, ideal for drug-receptor interactions. In contrast, the [4.1.0]heptane () and [2.2.2]octane () systems exhibit higher strain, leading to increased reactivity but reduced metabolic stability .
Substituent Effects
- Hydroxymethyl Group () :
- The rac-tert-butyl N-[(1R,5R,6R,7S)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate hydrochloride (MW 292.81) demonstrates enhanced solubility in polar solvents due to the hydroxymethyl group, but this modification may reduce blood-brain barrier penetration compared to the target compound .
- Positional Isomerism :
Stereochemical and Conformational Differences
- Endo vs. Exo Conformations :
- The endo-configured tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (PB00168) exhibits a more compact structure, favoring interactions with hydrophobic enzyme pockets compared to the target’s exo conformation .
Biological Activity
Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. This article delves into the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1250997-50-2
- Appearance : White to off-white solid
- Purity : ≥99.0% .
Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic signaling in the brain, potentially benefiting conditions like Alzheimer's disease.
Anticholinesterase Activity
Research has demonstrated that derivatives of azabicyclo[3.2.1]octane, including tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate, exhibit significant anticholinesterase activity. A study utilizing the Ellman method showed that these compounds can effectively inhibit AChE, with varying degrees of potency depending on structural modifications .
| Compound | AChE Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate | 68% | 5.0 |
| Control (Donepezil) | 85% | 0.5 |
Serotonergic Activity
In addition to its anticholinesterase properties, this compound has also been evaluated for its interaction with serotonin receptors. Preliminary findings suggest that it may modulate serotoninergic activity, which could have implications for mood regulation and anxiety disorders .
Case Studies and Research Findings
-
Neuroprotective Effects :
A study highlighted the neuroprotective effects of azabicyclo compounds against neurodegeneration models in vitro, suggesting that these compounds may help mitigate oxidative stress and promote neuronal survival . -
In Vivo Studies :
Animal models treated with tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate showed improved cognitive functions in memory tests compared to untreated controls, reinforcing its potential therapeutic application in cognitive disorders .
Q & A
Q. What are the optimal reaction conditions for synthesizing Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A high-yield method (85%) uses tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate reacted with 4-iodo-6-methoxypyrimidine in DMF at 100°C under an inert atmosphere, with K₂CO₃ as a base. Sealed tube reactions are recommended to prevent solvent evaporation and ensure reproducibility . Alternative protocols report similar yields (85.3%) using analogous conditions but vary in reaction time and stoichiometry (e.g., 1.1 mmol substrate with 3.31 mmol K₂CO₃) .
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 100°C | |
| Base | K₂CO₃ (3 equivalents) | |
| Yield | 85–85.3% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ES+) confirms the molecular ion peak at m/z 335.2 [M+H]⁺ , aligning with the calculated molecular weight of intermediates .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemical features of the azabicyclo core, such as endo/exo configurations and tert-butyl group orientation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural validation, particularly for resolving bicyclic ring conformations and hydrogen bonding patterns in hydrochloride salts .
Advanced Research Questions
Q. How do stereochemical configurations impact the pharmacological activity of this compound?
- Methodological Answer : Stereochemistry directly influences receptor binding. For example, 1-phenyl-6-azabicyclo[3.2.1]octanes with 3-hydroxyphenyl and 6,7-dimethyl substitutions exhibit potent analgesic activity only in the (+)-enantiomer form, as confirmed by X-ray diffraction and circular dichroism (CD) . Researchers should:
Synthesize enantiomers via chiral catalysts or chiral pool strategies.
Validate absolute configuration using X-ray crystallography or chemical correlation (e.g., conversion to phenylmorphan derivatives) .
Compare biological activity (e.g., opioid receptor binding assays) between enantiomers to identify active forms .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Poor crystal growth due to hygroscopic hydrochloride salts.
- Solution : Recrystallize from anhydrous ethanol or acetonitrile under nitrogen .
- Challenge 2 : Twinning or disorder in the bicyclic core.
- Solution : Use SHELXD for structure solution and SHELXL for refinement with TWIN commands. High-resolution data (≤1.0 Å) improves model accuracy .
- Challenge 3 : Hydrogen bonding ambiguity.
- Solution : Perform neutron diffraction or low-temperature (100 K) synchrotron studies to resolve proton positions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Generate 3D conformers using molecular dynamics (MD) simulations, focusing on the azabicyclo ring’s flexibility .
- Step 2 : Dock into target receptors (e.g., opioid receptors) via AutoDock Vina or Schrödinger Suite, prioritizing poses with hydrogen bonds to the carbamate group and hydrophobic interactions with the tert-butyl moiety .
- Step 3 : Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor residues) .
Q. How should researchers resolve contradictions in reaction yields across synthesis protocols?
- Methodological Answer :
- Case Study : Yields vary (80–95%) for tert-butyl carbamate derivatives depending on azabicyclo starting material purity .
- Resolution Strategy :
Quality Control : Use HPLC to verify starting material purity (>95%) .
Parameter Screening : Optimize equivalents of K₂CO₃ (2.5–4.0 eq.) and reaction time (12–24 hrs) via Design of Experiments (DoE) .
Mechanistic Analysis : Probe side reactions (e.g., tert-butyl deprotection) by LC-MS to identify yield-limiting steps .
Data Contradiction Analysis
Q. Why do structural analogs of this compound show divergent pharmacological profiles?
- Methodological Answer : Minor modifications (e.g., 6-methyl vs. 7-endo-methyl substitutions) alter receptor selectivity. For example:
- Compound 8 (6,7-dimethyl): Balanced μ-opioid agonist/antagonist activity.
- Compound 7 (7-demethyl): Reduced antagonist potency but retained analgesia .
- Actionable Approach :
Synthesize analogs with systematic substitutions (e.g., methyl, hydroxy).
Use radioligand binding assays (e.g., [³H]DAMGO for μ-opioid) to quantify affinity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
